molecular formula C11H10N2O2S B1265555 N-(2-Benzothiazolyl)-acetoacetamide CAS No. 4692-94-8

N-(2-Benzothiazolyl)-acetoacetamide

Cat. No.: B1265555
CAS No.: 4692-94-8
M. Wt: 234.28 g/mol
InChI Key: KRVAVIMTIIEASB-UHFFFAOYSA-N
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Description

N-(2-Benzothiazolyl)-acetoacetamide is an organic compound with the molecular formula C11H10N2O2S and a molecular weight of 234.27 g/mol It is characterized by the presence of an acetoacetamide group attached to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzothiazolyl)-acetoacetamide typically involves the reaction of acetoacetic acid derivatives with 2-aminobenzothiazole. One common method includes the condensation of ethyl acetoacetate with 2-aminobenzothiazole in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzothiazolyl)-acetoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-Benzothiazolyl)-acetoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Benzothiazolyl)-acetoacetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-thiazolyl)acetoacetamide
  • N-(4-methoxybenzyl)acetoacetamide
  • 2-acetoacetamido-6-ethoxybenzothiazole
  • N-(4-methoxyphenethyl)acetoacetamide
  • N-(1,4-dimethylpentyl)-acetoacetamide
  • N-(1-naphthyl)-acetoacetamide
  • N-(1-methyl-3-phenylpropyl)acetoacetamide
  • N-(6-methyl-2-pyridyl)-acetoacetamide
  • N-(3-phenylpropyl)acetoacetamide

Uniqueness

N-(2-Benzothiazolyl)-acetoacetamide is unique due to the presence of the benzothiazole ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7(14)6-10(15)13-11-12-8-4-2-3-5-9(8)16-11/h2-5H,6H2,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVAVIMTIIEASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196984
Record name Acetoacetamide, N-(2-benzothiazolyl)-
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Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4692-94-8
Record name N-2-Benzothiazolyl-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4692-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetoacetamido)benzothiazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETOACETAMIDE, N-(2-BENZOTHIAZOLYL)-
Source DTP/NCI
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Record name Acetoacetamide, N-(2-benzothiazolyl)-
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Record name N-(2-BENZOTHIAZOLYL)-ACETOACETAMIDE
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Record name 2-(ACETOACETAMIDO)BENZOTHIAZOLE
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